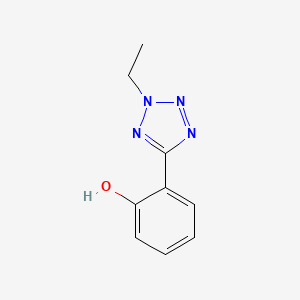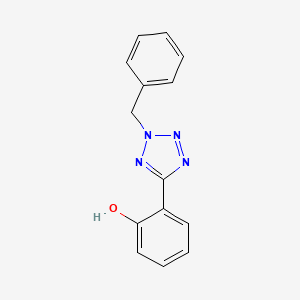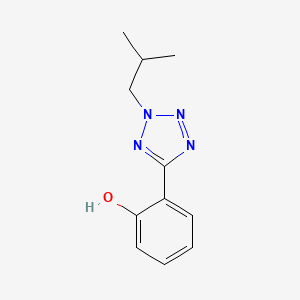
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an isobutyl group attached to the tetrazole ring and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol typically involves the following steps:
-
Formation of Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
-
Introduction of Isobutyl Group: : The isobutyl group can be introduced via alkylation of the tetrazole ring. This can be achieved by reacting the tetrazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base such as potassium carbonate.
-
Attachment of Phenol Group: : The phenol group can be attached through a coupling reaction. This can be done by reacting the isobutyl-tetrazole intermediate with a phenol derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The phenol group in 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The tetrazole ring can be reduced to form amines. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The phenol group can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro derivatives.
科学研究应用
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is considered for use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.
作用机制
The mechanism of action of 2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of enzymes, receptors, or other proteins. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
2-(2-Methyl-2H-tetrazol-5-yl)-phenol: Similar structure but with a methyl group instead of an isobutyl group.
2-(2-Ethyl-2H-tetrazol-5-yl)-phenol: Similar structure but with an ethyl group instead of an isobutyl group.
2-(2-Propyl-2H-tetrazol-5-yl)-phenol: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
2-(2-Isobutyl-2H-tetrazol-5-yl)-phenol is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to its analogs with different alkyl groups.
属性
IUPAC Name |
2-[2-(2-methylpropyl)tetrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)7-15-13-11(12-14-15)9-5-3-4-6-10(9)16/h3-6,8,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYZICZKHSCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1N=C(N=N1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester](/img/structure/B8148623.png)
![[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8148629.png)
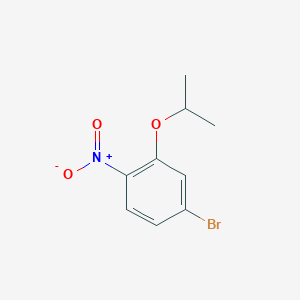
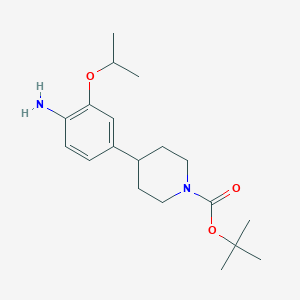
![[4-(Methoxy-methyl-carbamoyl)-cyclohexylmethyl]-carbamic acid benzyl ester](/img/structure/B8148649.png)
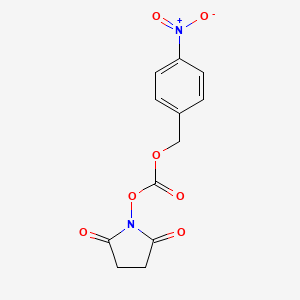
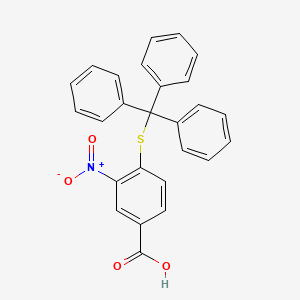
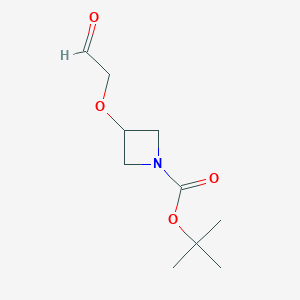
![methyl 2-[[(2R)-2-aminopropanoyl]amino]acetate;oxalic acid](/img/structure/B8148675.png)
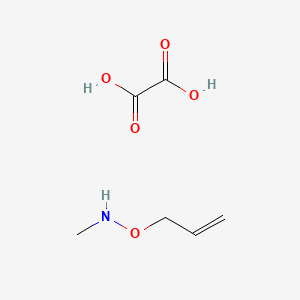
![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)
![N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B8148698.png)
